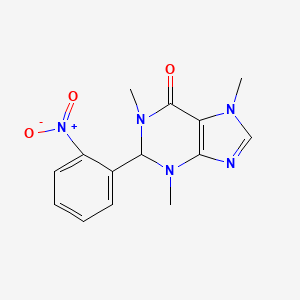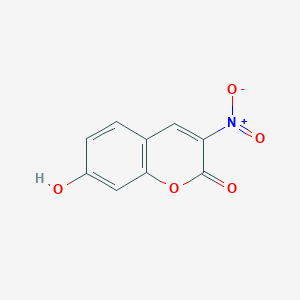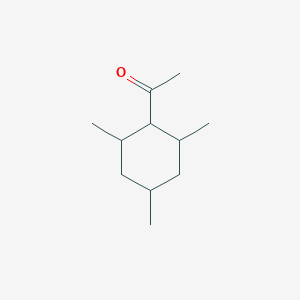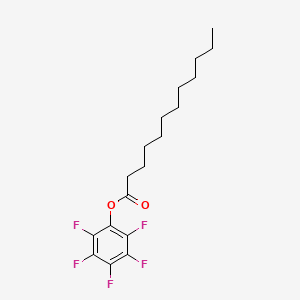
4-(2-Phenylethyl)phenyl 4-butoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Phenylethyl)phenyl 4-butoxybenzoate is an organic compound that belongs to the class of aromatic esters. This compound features a benzene ring substituted with a phenylethyl group and a butoxybenzoate ester group. Aromatic esters are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenylethyl)phenyl 4-butoxybenzoate typically involves the esterification of 4-(2-Phenylethyl)phenol with 4-butoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Phenylethyl)phenyl 4-butoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
4-(2-Phenylethyl)phenyl 4-butoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of 4-(2-Phenylethyl)phenyl 4-butoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its aromatic ester structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Phenylethyl)phenol: Lacks the butoxybenzoate ester group.
4-Butoxybenzoic acid: Lacks the phenylethyl-substituted benzene ring.
4-(2-Phenylethyl)benzoic acid: Contains a carboxylic acid group instead of the ester group.
Uniqueness
4-(2-Phenylethyl)phenyl 4-butoxybenzoate is unique due to its combination of a phenylethyl-substituted benzene ring and a butoxybenzoate ester group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
| 111916-19-9 | |
Fórmula molecular |
C25H26O3 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
[4-(2-phenylethyl)phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C25H26O3/c1-2-3-19-27-23-17-13-22(14-18-23)25(26)28-24-15-11-21(12-16-24)10-9-20-7-5-4-6-8-20/h4-8,11-18H,2-3,9-10,19H2,1H3 |
Clave InChI |
DLQPEXKYCDNQLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Ethylsulfanyl)-1,3-benzothiazol-6-yl]-3-nitrobenzamide](/img/structure/B14317215.png)

![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)




